N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide
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Overview
Description
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridinyl group and an iodophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide typically involves a multi-step organic synthesis process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides with different functional groups.
Scientific Research Applications
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
824952-95-6 |
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Molecular Formula |
C18H12ClIN2O |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C18H12ClIN2O/c19-17-10-9-12(11-21-17)13-5-2-4-8-16(13)22-18(23)14-6-1-3-7-15(14)20/h1-11H,(H,22,23) |
InChI Key |
DKNLOGDCTDJVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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